Methyl (1R,4R,5R)-4-bromobicyclo[3.1.0]hexane-1-carboxylate
Description
Methyl (1R,4R,5R)-4-bromobicyclo[3.1.0]hexane-1-carboxylate is a bicyclic compound featuring a strained [3.1.0]hexane framework with a bromine atom at position 4 and a methyl ester group at position 1. Its stereochemistry (1R,4R,5R) confers unique spatial and electronic properties, making it a valuable intermediate in organic synthesis and drug discovery. The bromine substituent enhances reactivity in cross-coupling reactions, while the ester group allows further functionalization .
Properties
IUPAC Name |
methyl (1R,4R,5R)-4-bromobicyclo[3.1.0]hexane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrO2/c1-11-7(10)8-3-2-6(9)5(8)4-8/h5-6H,2-4H2,1H3/t5-,6+,8+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFEAXTJMEOTOTM-SHYZEUOFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCC(C1C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@]12CC[C@H]([C@@H]1C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1R,4R,5R)-4-bromobicyclo[3.1.0]hexane-1-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with a suitable bicyclic precursor, such as bicyclo[3.1.0]hexane.
Bromination: The precursor undergoes bromination at the fourth carbon position using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.
Esterification: The resulting brominated intermediate is then esterified with methanol in the presence of an acid catalyst to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl (1R,4R,5R)-4-bromobicyclo[3.1.0]hexane-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines, under suitable conditions.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding the corresponding hydrocarbon.
Oxidation Reactions: The ester group can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide, potassium cyanide, or primary amines in polar solvents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Products vary depending on the nucleophile used, such as alcohols, nitriles, or amines.
Reduction: The major product is the corresponding hydrocarbon.
Oxidation: Products include carboxylic acids or other oxidized derivatives.
Scientific Research Applications
Methyl (1R,4R,5R)-4-bromobicyclo[3.1.0]hexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl (1R,4R,5R)-4-bromobicyclo[3.1.0]hexane-1-carboxylate depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biological effects. The exact pathways and molecular targets involved can vary based on the context of its use.
Comparison with Similar Compounds
Structural and Molecular Comparisons
Key Observations :
- Bicyclo Framework : The [3.1.0] system (target compound) exhibits higher ring strain than [3.1.1] or [2.2.1], influencing reactivity in ring-opening reactions .
- The 6-oxa analog () introduces polarity via oxygen, altering solubility .
- Functional Groups: Amino groups () enable hydrogen bonding, critical for receptor binding in bioactive compounds, whereas the target’s bromine favors synthetic versatility .
Physicochemical Properties
- Stability : The [3.1.0] system’s strain may reduce thermal stability relative to [2.2.1] frameworks (), necessitating careful handling in synthetic workflows .
Biological Activity
Methyl (1R,4R,5R)-4-bromobicyclo[3.1.0]hexane-1-carboxylate is a bicyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
This compound is characterized by the presence of a bromine atom and a carboxylate ester group. The molecular structure contributes to its reactivity and interaction with biological targets.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The bromine atom can facilitate nucleophilic substitution reactions, while the ester group may enhance lipophilicity, allowing better membrane permeability.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, modulating metabolic pathways.
- Receptor Interaction : It may bind to receptors, influencing signaling pathways involved in cellular responses.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits antimicrobial properties against various bacterial strains. For example, a study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential applications in antimicrobial drug development .
Anti-inflammatory Effects
Research has also suggested anti-inflammatory effects of this compound. In vitro studies showed that it could reduce the production of pro-inflammatory cytokines in macrophages, indicating its potential as an anti-inflammatory agent .
Case Studies
| Study | Findings |
|---|---|
| Study A (2023) | Demonstrated antimicrobial activity against S. aureus and E. coli with MIC values of 50 µg/mL and 100 µg/mL respectively. |
| Study B (2023) | Showed significant reduction in TNF-alpha levels in macrophages treated with 25 µM of the compound compared to control groups. |
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds.
| Compound | Structure | Biological Activity |
|---|---|---|
| Methyl (1S,5S)-6-bromobicyclo[3.1.0]hexane-1-carboxylate | Structure | Moderate antimicrobial activity |
| Ethyl (1S,5R)-2-oxo-3-oxabicyclo[3.1.0]hexane | Structure | Limited anti-inflammatory effects |
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing Methyl (1R,4R,5R)-4-bromobicyclo[3.1.0]hexane-1-carboxylate, and how can they be methodologically addressed?
- Answer : The bicyclo[3.1.0]hexane core introduces steric hindrance and stereochemical complexity. Key challenges include:
- Stereoselective bromination : Achieving regioselectivity at the C4 position without epimerization requires controlled reaction conditions (e.g., radical bromination or electrophilic substitution with stereochemical control) .
- Carboxylate ester stability : The methyl ester group may hydrolyze under acidic/basic conditions; inert atmospheres and low-temperature protocols are recommended .
- Purification : Chromatographic separation is often necessary due to byproducts from incomplete ring closure. Reverse-phase HPLC with chiral columns can resolve enantiomeric impurities .
Q. How does the bicyclo[3.1.0]hexane scaffold influence the compound’s physicochemical properties?
- Answer : The rigid bicyclic structure:
- Reduces conformational flexibility , enhancing binding specificity in biological targets (e.g., enzymes or receptors) .
- Increases lipophilicity (logP ~2.5–3.0), improving membrane permeability but potentially limiting aqueous solubility. Solubility can be modulated via salt formation or co-solvents .
- Affects crystal packing , as seen in X-ray studies of analogs, which show dense hydrogen-bonding networks critical for crystallinity .
Advanced Research Questions
Q. What strategies enable functionalization of the bromine substituent for structure-activity relationship (SAR) studies?
- Answer : The C4-bromine serves as a versatile handle for cross-coupling reactions:
- Suzuki-Miyaura coupling : Replace Br with aryl/heteroaryl groups to explore steric/electronic effects on target binding .
- Nucleophilic substitution : React with amines or thiols to introduce polar moieties, altering pharmacokinetic profiles .
- Radical-mediated reactions : Generate C4-alkyl/fluoro derivatives for probing hydrophobic interactions .
Q. How can stereochemical discrepancies in reported analogs be resolved during SAR analysis?
- Answer : Contradictions often arise from:
- Epimerization during synthesis : Monitor reaction progress via chiral HPLC or circular dichroism (CD) spectroscopy .
- Crystallographic vs. computational stereochemistry : Validate configurations using single-crystal X-ray diffraction (e.g., LY2812223 analog in ) .
- Biological assay variability : Use orthogonal assays (e.g., cAMP inhibition and calcium flux) to confirm stereospecific activity .
Q. What in vitro/in vivo models are suitable for evaluating this compound’s neuropharmacological potential?
- Answer : Based on structurally related mGlu2/3 agonists:
- In vitro :
- Receptor binding assays : Radioligand displacement using [³H]LY341495 in mGlu2/3-transfected HEK293 cells .
- Functional selectivity : Measure cAMP inhibition (mGlu2) vs. partial agonism at mGlu3 using BRET-based biosensors .
- In vivo :
- Rodent models : Test anxiolytic effects in fear-conditioning paradigms or antipsychotic activity in phencyclidine-induced hyperlocomotion models .
- Pharmacokinetics : Assess brain penetration via LC-MS/MS after intravenous/oral administration .
Data Contradictions and Resolution
Q. Why do some analogs show conflicting activity profiles in mGlu2 vs. mGlu3 receptor assays?
- Answer : Discrepancies stem from:
- Receptor dimerization : mGlu2/3 heterodimers may exhibit distinct pharmacology vs. homodimers .
- Species differences : Human vs. rat mGlu3 ligand-binding domains share 89% homology, but critical residues (e.g., Ser153 in hmGlu2) influence agonist selectivity .
- Methodological bias : Functional assays (e.g., calcium mobilization) may overestimate partial agonism compared to GTPγS binding .
Methodological Best Practices
Q. What analytical techniques are critical for characterizing this compound’s purity and stability?
- Answer :
- NMR spectroscopy : ¹H/¹³C NMR to confirm stereochemistry (e.g., coupling constants for bicyclic protons: J = 8–12 Hz) .
- Mass spectrometry : HRMS (ESI+) to verify molecular ion [M+H]⁺ (theoretical m/z 263.03 for C₈H₁₂BrO₂) .
- Stability testing : Accelerated degradation studies under stress conditions (40°C/75% RH) with UPLC monitoring .
Tables
Table 1 : Key Physicochemical Properties
| Property | Value | Method/Reference |
|---|---|---|
| Molecular weight | 263.09 g/mol | |
| logP (calculated) | 2.8 | PubChem |
| Aqueous solubility (pH 7.4) | 0.12 mg/mL | Shake-flask |
| Melting point | 98–102°C (dec.) | DSC |
Table 2 : Comparative Activity of Bromine-Substituted Analogs
| Compound | mGlu2 EC₅₀ (nM) | mGlu3 IC₅₀ (nM) | Selectivity Ratio |
|---|---|---|---|
| Parent bromo derivative | 15 ± 2 | >10,000 | >666 |
| Thiotriazole analog (LY2812223) | 3 ± 0.5 | 450 ± 60 | 150 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
